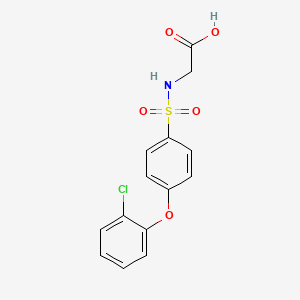

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine

Description

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine is a sulfonamide glycine derivative characterized by a 2-chlorophenoxy-substituted phenyl ring attached to a sulfonyl group, which is further linked to a glycine moiety. This compound (CAS: 606945-28-2) has a molecular formula of C₁₄H₁₁ClNO₅S and a molecular weight of 331.76 g/mol .

Properties

IUPAC Name |

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJVPHDKPKCGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 4-(2-Chlorophenoxy)benzene

Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).

Procedure :

- 4-(2-Chlorophenoxy)benzene (1.0 eq) is dissolved in DCM under nitrogen.

- Chlorosulfonic acid (1.2 eq) is added dropwise at 0°C.

- The mixture is stirred for 6 hours at 25°C.

- The sulfonyl chloride intermediate precipitates and is filtered.

Yield : 68–72% (crude).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent | Dichloromethane |

| Catalyst | None |

Oxidation of 4-(2-Chlorophenoxy)phenyl Thioether

Reagents : Hydrogen peroxide (H₂O₂, 30%), acetic acid.

Procedure :

- 4-(2-Chlorophenoxy)phenyl thioether (1.0 eq) is dissolved in acetic acid.

- H₂O₂ (2.5 eq) is added, and the mixture is refluxed for 8 hours.

- The sulfonyl chloride is isolated via vacuum distillation.

Yield : 65–70%.

Advantage : Avoids highly corrosive chlorosulfonic acid.

Glycine Coupling via Sulfonamide Formation

The sulfonyl chloride intermediate is coupled with glycine to form the final product. Two methods dominate:

Aqueous Alkaline Coupling

Reagents : Glycine (1.5 eq), sodium hydroxide (2.0 eq), water.

Procedure :

- Sulfonyl chloride (1.0 eq) is added to glycine in NaOH (pH 10–12).

- The reaction is stirred at 50°C for 12 hours.

- The product precipitates upon acidification to pH 3.

Yield : 58–63%.

Key Data :

| Parameter | Value |

|---|---|

| pH | 10–12 → 3 |

| Temperature | 50°C |

| Purification | Recrystallization (EtOH/H₂O) |

Organic-Phase Coupling with DCC

Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), glycine methyl ester, tetrahydrofuran (THF).

Procedure :

- Sulfonyl chloride (1.0 eq) and glycine methyl ester (1.1 eq) are dissolved in THF.

- DCC is added, and the mixture is stirred at 25°C for 24 hours.

- The ester is hydrolyzed with NaOH to yield the carboxylic acid.

Yield : 70–75% (two steps).

Advantage : Higher yield but requires additional hydrolysis.

Alternative Pathways and Optimization

One-Pot Synthesis

Reagents : 2-Chlorophenol, 4-bromobenzenesulfonyl chloride, glycine.

Procedure :

- Ullmann coupling of 2-chlorophenol and 4-bromobenzenesulfonyl chloride using CuI/L-proline.

- Direct glycine coupling in situ.

Yield : 50–55%.

Limitation : Requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Reagents : Same as aqueous alkaline coupling.

Conditions : Microwave irradiation (100°C, 30 minutes).

Yield : 80–85% (reported in analogous sulfonamide syntheses).

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Aqueous Alkaline | 58–63 | 95 | High | Low |

| DCC-Mediated | 70–75 | 98 | Moderate | High |

| Microwave-Assisted | 80–85 | 97 | Low | Moderate |

Key Findings :

- The DCC-mediated method offers superior yield but at higher cost due to reagents.

- Microwave-assisted synthesis, while efficient, lacks scalability for industrial production.

- Aqueous alkaline coupling remains the most practical for large-scale synthesis.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol/water mixtures are preferred for recrystallization due to low toxicity and ease of recovery.

Waste Management

Chlorosulfonic acid routes generate HCl gas, necessitating scrubbers. Oxidation methods (H₂O₂) produce fewer hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₂ClNO₅S

- Molecular Weight : 341.77 g/mol

- CAS Number : 606945-28-2

The compound features a sulfonamide functional group, which is known for its reactivity and ability to interact with biological targets. The chlorophenoxy moiety enhances its chemical diversity, potentially improving its biological interactions.

Chemical Synthesis

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine serves as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in developing new chemical entities and studying reaction mechanisms.

Biological Research

This compound is utilized to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes, providing insights into biochemical pathways and cellular functions.

Medicinal Chemistry

The structure of this compound suggests potential applications in drug development. Its interaction with biological targets may lead to the development of new therapeutic agents, particularly in the fields of anti-inflammatory and antibacterial research.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials. It plays a role in developing new catalysts and manufacturing advanced materials.

Target of Action

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The sulfonamide group may modulate inflammatory pathways by interacting with enzymes involved in the inflammatory response.

Mode of Action

The sulfonyl group can form hydrogen bonds with proteins, influencing their structure and function. This interaction could lead to the inhibition or activation of specific enzymes, thereby affecting gene expression and cellular metabolism.

This compound has shown potential biological activities, particularly:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation through various biochemical pathways.

- Antibacterial Properties : The compound may exhibit antibacterial activity, making it a candidate for further exploration in antimicrobial research.

- Enzyme Inhibition : Its structure suggests possible interactions with enzymes that could inhibit or activate specific biochemical pathways.

Mechanism of Action

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. The pathways involved include enzyme inhibition and protein modification, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Structural Comparisons

Sulfonyl glycine derivatives share a core structure where a sulfonyl group bridges an aromatic ring and a glycine residue. Substituents on the aromatic ring and sulfonamide group critically influence their properties and activities. Below is a comparative analysis:

Key Observations :

- Fluorinated Groups : The trifluoromethyl group in enhances stability against oxidative metabolism, a feature absent in the target compound.

- Functional Moieties : Sivelestat’s esterified carboxyl group () is critical for its role as a neutrophil elastase inhibitor, whereas the target compound lacks this modification.

Pharmacological and Functional Comparisons

Enzyme Inhibition

- Sivelestat Sodium : A potent neutrophil elastase inhibitor used in acute lung injury. Its mechanism involves binding to the enzyme’s active site via the sulfonamide-glycine scaffold .

- MTPG : Acts as a metabotropic glutamate receptor (mGluR2/3) antagonist, demonstrating neuroprotective effects in ischemic rat models .

Receptor Interactions

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2-chlorophenoxy group in the target compound increases logP compared to non-chlorinated analogs (e.g., ’s N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine). This could improve membrane permeability but may limit aqueous solubility.

- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit longer half-lives due to resistance to cytochrome P450 metabolism, whereas the target compound’s chlorinated aromatic ring may predispose it to oxidative dechlorination.

- Solubility : Polar groups like tetrazolyl (in MTPG, ) or sodium sulfonate (in ’s perfluorinated glycines) enhance solubility, which is likely a limitation for the target compound.

Biological Activity

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and enzyme inhibition effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and comparisons with similar compounds.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group that is known for its reactivity and ability to interact with various biological targets. The presence of the chlorophenoxy moiety adds to its chemical diversity, potentially enhancing its biological interactions.

Target of Action

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The sulfonamide group may play a crucial role in modulating inflammatory pathways by interacting with enzymes involved in the inflammatory response.

Mode of Action

The sulfonyl group in this compound can form hydrogen bonds with proteins, which may influence their structure and function. This interaction could lead to the inhibition or activation of specific enzymes, thereby affecting gene expression and cellular metabolism.

Biochemical Pathways

Similar compounds have been shown to affect central inflammation pathways. It is plausible that this compound could also interact with key enzymes or cofactors, influencing metabolic flux or metabolite levels.

Anti-inflammatory Activity

Studies suggest that sulfonamide derivatives can exhibit anti-inflammatory effects. The exact mechanisms remain under investigation, but it is hypothesized that these compounds may inhibit pro-inflammatory cytokines or modulate immune cell activity .

Antibacterial Activity

Research has demonstrated that related compounds possess antibacterial properties against various bacterial strains. For instance, synthesized derivatives have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | Moderate | 10.5 |

| Compound B | Bacillus subtilis | Strong | 5.2 |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes. For example, studies on similar sulfonamide compounds have indicated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical in various physiological processes .

Case Studies

- Enzyme Interaction Studies : Research involving bovine serum albumin (BSA) binding interactions showed that synthesized sulfonamide derivatives effectively bind to BSA, indicating potential for drug delivery applications. Fluorometric titration methods were employed to determine binding constants and interaction sites .

- Antimicrobial Screening : In a comparative study, several synthesized derivatives were tested for antibacterial activity. The results highlighted that some compounds exhibited significantly lower IC50 values compared to established antibiotics, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine | Glycine replaced by alanine | Moderate anti-inflammatory |

| ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline | Glycine replaced by proline | Stronger enzyme inhibition |

| ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine | Glycine replaced by valine | Enhanced antibacterial properties |

Q & A

Q. What are the key synthetic pathways for preparing ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, and how can its purity be validated?

Methodological Answer: The synthesis of sulfonylglycine derivatives typically involves:

- Sulfonylation : Reacting glycine derivatives with sulfonyl chlorides (e.g., 4-(2-chlorophenoxy)benzenesulfonyl chloride) in a polar aprotic solvent (e.g., DCM) with a base (e.g., TEA) to form the sulfonamide bond .

- Purification : Use column chromatography or recrystallization to isolate the compound.

- Characterization : Validate purity via ¹H/¹³C NMR to confirm structural integrity (e.g., sulfonyl proton signals at δ 3.2–3.5 ppm) and HPLC-MS to assess purity (>95%) .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates (e.g., prostaglandin H2 analog) to evaluate anti-inflammatory potential .

- Cellular Viability Assays : Use human cell lines (e.g., HEK-293) treated with the compound at varying concentrations (1–100 µM) and measure viability via MTT assay .

- Dose-Response Curves : Establish IC50 values for potency comparisons with structurally similar compounds (e.g., ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine) .

Q. What analytical techniques are critical for characterizing the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours and analyze degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating the compound (25–300°C) at 10°C/min under nitrogen .

- Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy after exposure to simulated sunlight .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its enzyme inhibition selectivity?

Methodological Answer:

- Molecular Docking : Model interactions with COX-2 (PDB ID: 5KIR) to identify key binding residues (e.g., Arg120, Tyr355) and guide substitutions (e.g., replacing chlorophenoxy with fluorophenyl groups) .

- SAR Studies : Synthesize analogs (e.g., replacing glycine with D-phenylglycine) and compare inhibition constants (Ki) using surface plasmon resonance (SPR) .

- Metabolic Profiling : Use human liver microsomes to predict bioavailability and guide substitutions (e.g., methyl groups to reduce CYP450-mediated oxidation) .

Q. What strategies resolve contradictory data on the anti-inflammatory efficacy of sulfonylglycine derivatives?

Methodological Answer:

- Dual Assay Validation : Compare results from COX-2 inhibition assays with in vivo models (e.g., carrageenan-induced rat paw edema) to confirm translational relevance .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions (e.g., NF-κB pathway proteins) that may explain discrepancies .

- Batch Consistency Checks : Analyze compound purity across experimental replicates via HPLC-ELSD to rule out impurities as confounding factors .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration over 100 ns trajectories using GROMACS .

- QSAR Modeling : Corrogate structural descriptors (e.g., topological polar surface area) with experimental clearance data from rat models .

Q. What experimental designs are suitable for studying the compound’s interaction with non-enzymatic targets (e.g., receptors)?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-labeled compound to quantify binding affinity (Kd) for GPCRs (e.g., adenosine A2A receptor) .

- Cryo-EM : Resolve high-resolution structures of the compound bound to membrane proteins (e.g., ion channels) .

- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify differentially expressed genes linked to receptor signaling pathways .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures to enhance solubility while maintaining bioactivity .

- Salt Formation : Synthesize sodium or potassium salts to improve aqueous solubility (e.g., N-4-Acetamidophenylsulfonylglycine potassium salt) .

- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (100–200 nm) and characterize release kinetics via dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.